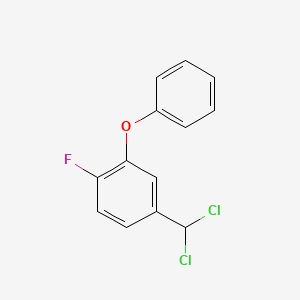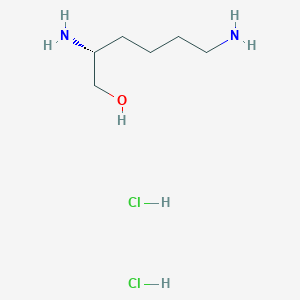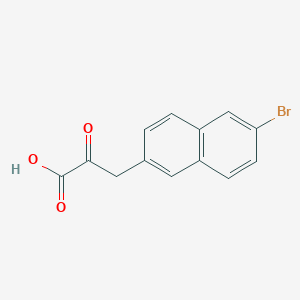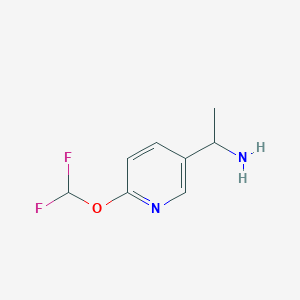
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Bromine Atom: Bromination can be performed using N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the triazole ring is reacted with 4-methoxybenzyl chloride in the presence of a base like cesium carbonate.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products like amines, thiols, or azides.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: De-brominated triazole derivatives.
Hydrolysis Products: Carboxylic acids.
科学的研究の応用
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine atom and methoxybenzyl group can enhance the compound’s binding affinity and specificity. The ethyl ester group can facilitate the compound’s transport across cell membranes.
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-iodo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-fluoro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The methoxybenzyl group also provides unique electronic and steric properties, enhancing the compound’s reactivity and potential biological activity.
特性
分子式 |
C13H14BrN3O3 |
|---|---|
分子量 |
340.17 g/mol |
IUPAC名 |
ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChIキー |
XSKNOBYKTCHSGI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


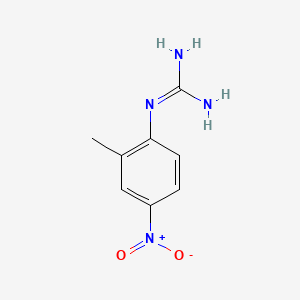
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

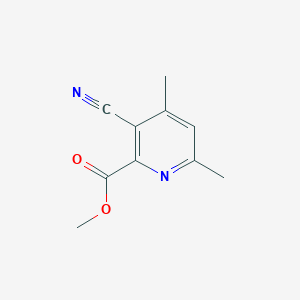
![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)

